赖氨酰-苯丙氨酰-组氨酰-谷氨酰-赖氨酰-组氨酰-组氨酰-丝氨酰-组氨酰-精氨酰-甘氨酰-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

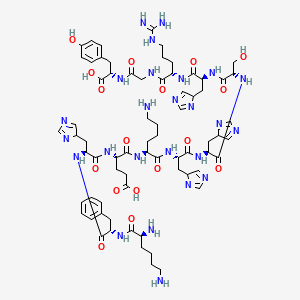

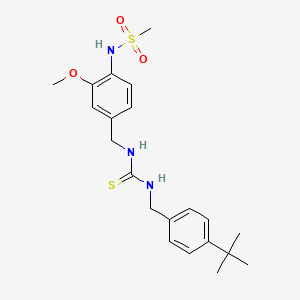

“Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine” is a peptide with the molecular formula C70H99N25O17 . It is also known as Histatin 8 and is found in human parotid saliva .

Synthesis Analysis

The synthesis of this peptide involves the use of aminoacyl-tRNA synthetases (ARSs), which are essential enzymes for protein synthesis . ARSs ligate amino acids to their corresponding tRNAs in protein synthesis . For example, KRS designates the lysyl-tRNA synthetase and KARS is the gene encoding it .Chemical Reactions Analysis

The chemical reactions involving this peptide are likely to be mediated by ARSs . These enzymes have evolutionarily conserved enzymatic mechanisms and can generate effective anti-infective agents based on the structural differences in the catalytic clefts of ARSs from pathogens and humans .科学研究应用

促肾上腺皮质激素肽的合成和性质

Inouye、Watanabe、Namba 和 Otsuka(1970 年)等关于促肾上腺皮质激素肽的研究探索了与促肾上腺皮质激素氨基末端序列相关的肽的合成和生物学特性。这些肽,包括氨基末端残基的修饰,表现出特定的生物活性,并提供了对激素肽的构效关系的见解。例如,在氨基末端变化的十八肽酰胺的合成显示出肾上腺刺激特性的差异,突出了特定氨基酸残基在生物活性中的重要性 (Inouye 等人,1970)。

特定氨基酸在酶催化中的作用

关于位点特异性诱变的研究,例如 Chen、Jiang、Lin、Lee、Baker 和 Chang(1993 年)的工作,为酪氨酸和赖氨酸等特定氨基酸参与果蝇醇脱氢酶等酶的催化提供了证据。这些研究表明改变某些氨基酸如何影响酶的催化活性和底物特异性,从而提供对酶机制和设计的见解 (Chen 等人,1993)。

蛋白质中的氨基酸相互作用

已经研究了蛋白质内氨基酸和芳香基团之间的相互作用,以了解蛋白质相互作用的结构和功能方面。Burley 和 Petsko(1986 年)关于蛋白质中氨基芳香相互作用的研究阐明了赖氨酸、精氨酸、天冬酰胺、谷氨酰胺和组氨酸的侧链氨基基团如何优先定位在芳香侧链附近,从而影响蛋白质结构和功能 (Burley 和 Petsko,1986)。

蛋白质消化和氨基酸吸收

蛋白质的消化和吸收涉及由肽键连接的氨基酸序列,这对营养科学至关重要。Gray 和 Cooper(1971 年)讨论了必需和非必需氨基酸,强调了饮食摄入对身体无法合成的氨基酸的重要性。这项研究提供了对与氨基酸相关的营养需求和代谢途径的基础理解 (Gray 和 Cooper,1971)。

未来方向

The future directions in the research of this peptide could involve exploring its potential as a therapeutic target. Recent advances have unveiled unexpected disease-associated mutations and altered expression in human ARSs, revealing hidden biological functions beyond their catalytic roles in protein synthesis . These studies have brought to light their potential as a rich and unexplored source for new therapeutic targets and agents .

属性

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLPSBDYOVCST-ZUDWGGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1562.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine | |

CAS RN |

127637-03-0 |

Source

|

| Record name | Histatin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran](/img/structure/B1673184.png)

![3-[(4-Tert-butylphenyl)methyl]-1-[(3-fluoro-4-methanesulfonamidophenyl)methyl]thiourea](/img/structure/B1673192.png)

![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)